Germanium nitride

Description

Properties

InChI |

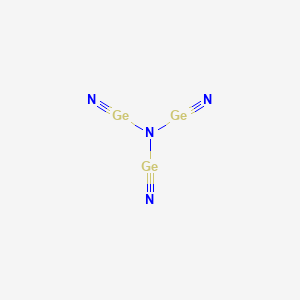

InChI=1S/Ge3N4/c4-1-7(2-5)3-6 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXHRBFZLLFBFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N#[Ge]N([Ge]#N)[Ge]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ge3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12065-36-0 | |

| Record name | Germanium nitride (Ge3N4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Foundational & Exploratory

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structures of α-Ge3N4 and β-Ge3N4

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structures of the alpha (α) and beta (β) polymorphs of germanium nitride (Ge3N4). Primarily of interest to researchers, scientists, and professionals in drug development, this document details the crystallographic parameters, synthesis protocols, and phase relationships of these materials, presenting key quantitative data in accessible formats and visualizing complex relationships with diagrams.

Core Crystal Structure Data

This compound exists in several polymorphic forms, with the α and β phases being the most commonly encountered under ambient and near-ambient conditions. Both polymorphs are built from a three-dimensional network of GeN4 tetrahedra, where each germanium atom is bonded to four nitrogen atoms, and each nitrogen atom is bonded to three germanium atoms. The key distinction between the two structures lies in the arrangement of these tetrahedra. The β-phase is generally considered the more thermodynamically stable of the two.[1]

A summary of the key crystallographic and physical properties of α-Ge3N4 and β-Ge3N4 is presented below for comparative analysis.

| Property | α-Ge3N4 | β-Ge3N4 |

| Crystal System | Trigonal | Hexagonal |

| Space Group | P31c (No. 159) | P63/m (No. 173) |

| Lattice Parameters | a = 8.202 Å, c = 5.941 Å | a = 8.038 Å, c = 3.074 Å |

| Density (calculated) | 5.25 g/cm³ | 5.28 g/cm³ |

| Thermal Stability | Less stable, transforms to β-phase at higher temperatures | More stable polymorph |

Experimental Protocols for Synthesis

The synthesis of pure α-Ge3N4 and β-Ge3N4 is highly dependent on the experimental conditions, particularly the temperature and the presence of water vapor during the nitridation of germanium or its oxide.

Synthesis of Pure α-Ge3N4

The α-polymorph is preferentially formed at lower temperatures and in the presence of moisture. The following protocol outlines a typical synthesis route:

-

Substrate Preparation: Single-crystal germanium wafers, oriented along the (111) plane, are used as the starting material. The wafers are first degreased and then etched to remove any native oxide layer. A common etchant is a mixture of hydrofluoric acid (HF), nitric acid (HNO3), and acetic acid (CH3COOH) in a 1:15:1 ratio.[2] After etching, the substrates are thoroughly rinsed with deionized water and dried.

-

Nitridation Reaction: The cleaned germanium substrate is placed in a quartz tube furnace. A continuous flow of ammonia (NH3) gas is introduced into the furnace. Crucially, the ammonia gas is humidified to achieve a specific water vapor partial pressure.

-

Reaction Conditions: To obtain pure α-Ge3N4, the reaction is typically carried out at a temperature of approximately 750°C.[2] The ratio of the partial pressure of water vapor to that of ammonia (P(H2O)/P(NH3)) is maintained at around 0.2.[2]

-

Product Characterization: The resulting this compound layer is then characterized using techniques such as X-ray diffraction (XRD) to confirm the phase purity of the α-Ge3N4.

Synthesis of Pure β-Ge3N4

The more stable β-polymorph is synthesized at higher temperatures and under anhydrous conditions.

-

Substrate Preparation: Similar to the α-phase synthesis, single-crystal germanium wafers are prepared by cleaning and etching.

-

Nitridation Reaction: The germanium substrate is placed in a furnace, and a flow of ammonia gas is introduced. For the synthesis of β-Ge3N4, it is critical that the ammonia gas is thoroughly dried to remove any traces of water vapor. This can be achieved by passing the gas through a drying agent.

-

Reaction Conditions: The synthesis of pure β-Ge3N4 is conducted at a higher temperature, typically around 800°C, in a stream of dry ammonia.[3]

-

Product Characterization: The phase of the resulting this compound product is confirmed by XRD analysis to ensure the formation of pure β-Ge3N4.

Phase Relationship and Synthesis Pathway

The formation of either the α or β phase of this compound is a direct consequence of the synthesis conditions. The interplay between temperature and the presence of water vapor dictates the final crystal structure. This relationship can be visualized as a workflow.

This diagram illustrates that the path to synthesizing the α-polymorph involves the use of humidified ammonia at a lower temperature, whereas the β-polymorph is obtained with dry ammonia at a higher temperature.

References

Electronic Band Structure of Germanium Nitride Phases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic band structure of various germanium nitride (Ge₃N₄) phases. It is intended for researchers and scientists working in materials science, condensed matter physics, and semiconductor device fabrication. The information contained herein summarizes theoretical and experimental findings on the electronic properties of α-, β-, and γ-Ge₃N₄, offering a comparative analysis of their band gaps and electronic state distributions.

Introduction to this compound Phases

This compound (Ge₃N₄) is a compound semiconductor that exists in several crystalline forms, with the most commonly studied being the hexagonal α and β phases and the cubic γ phase.[1][2] These phases exhibit distinct crystal structures, leading to significant differences in their electronic and optical properties. The β-phase is generally considered the most stable under ambient conditions.[2][3] The γ-phase, a high-pressure polymorph, possesses a spinel structure.[1][4] Understanding the electronic band structure of these phases is crucial for their potential applications in electronic and optoelectronic devices, particularly as gate dielectrics in germanium-based transistors.[3][5]

Crystal and Electronic Structure Overview

The α and β phases of Ge₃N₄ have hexagonal crystal structures, while the γ phase adopts a cubic spinel structure.[2][5] In the α and β phases, germanium atoms are tetrahedrally coordinated with nitrogen atoms.[1] The γ-phase features both tetrahedrally and octahedrally coordinated germanium atoms.[5]

The electronic band structure, which describes the ranges of energy that an electron is allowed to have, is a key determinant of a material's electrical and optical properties. The band gap, the energy difference between the top of the valence band and the bottom of the conduction band, is a critical parameter. Materials with larger band gaps are typically insulators, while those with smaller band gaps are semiconductors.

Quantitative Data Summary

The following tables summarize the calculated and experimental electronic band gap values and lattice parameters for the α, β, and γ phases of this compound.

Table 1: Electronic Band Gaps of Ge₃N₄ Phases (in eV)

| Phase | LDA | GW | HSE06 | Experimental |

| α-Ge₃N₄ | 3.15[3][5] | 3.85[6][7] | - | - |

| β-Ge₃N₄ | 3.07[3][5] | 3.86[6][7] | 4.03[6] | ~4.0 (amorphous)[3] |

| γ-Ge₃N₄ | 2.33[3][5] | 3.56[6][7] | 3.73[8][9] | 3.65 ± 0.05[8][9] |

Table 2: Lattice Parameters of Ge₃N₄ Phases

| Phase | Crystal System | Space Group | a (Å) | c (Å) |

| α-Ge₃N₄ | Hexagonal | P31c[1] | 8.20[2] | 5.94[2] |

| β-Ge₃N₄ | Hexagonal | P6₃/m[10] | 8.038[10] | 3.074[10] |

| γ-Ge₃N₄ | Cubic | Fd-3m[4] | 8.2063[4] | - |

Experimental Protocols

Detailed experimental investigation of the electronic band structure of this compound involves synthesis of high-quality materials followed by characterization using various spectroscopic techniques.

Synthesis of this compound Phases

α- and β-Ge₃N₄ Thin Film Synthesis by Nitridation:

-

Substrate Preparation: Begin with a single-crystal germanium wafer (e.g., Ge(111)). Clean the substrate using a standard RCA cleaning procedure followed by a final dip in dilute hydrofluoric acid (HF) to remove the native oxide.

-

Nitridation: Place the cleaned substrate in a quartz tube furnace. Heat the substrate to a temperature between 600-800°C under a continuous flow of high-purity ammonia (NH₃) gas.[11][12] The ratio of α to β phase can be influenced by the reaction temperature and the presence of moisture in the ammonia gas.[13][14]

-

Cooling: After the desired nitridation time, cool the furnace down to room temperature under a nitrogen (N₂) atmosphere to prevent oxidation.

γ-Ge₃N₄ Synthesis by High-Pressure, High-Temperature (HPHT) Method:

-

Precursor Preparation: Start with a precursor of β-Ge₃N₄ powder.

-

HPHT Treatment: Load the precursor into a high-pressure apparatus, such as a multi-anvil press or a laser-heated diamond anvil cell.[15][16] Apply high pressure (typically >10 GPa) and high temperature (typically >1500°C).[15]

-

Quenching and Recovery: After the synthesis period, rapidly quench the sample to ambient temperature before slowly releasing the pressure. The γ-Ge₃N₄ phase is metastable and can be recovered at ambient conditions.[17]

Band Structure Characterization Techniques

UV-Visible (UV-Vis) Spectroscopy for Band Gap Determination:

-

Sample Preparation: For thin film samples, ensure they are on a transparent substrate (e.g., quartz). For powder samples, prepare a dispersion in a suitable solvent or use a diffuse reflectance accessory.[1][18]

-

Measurement: Record the absorbance or transmittance spectrum of the sample over a wavelength range that covers the expected band edge (e.g., 200-800 nm).[1]

-

Data Analysis (Tauc Plot):

-

Convert the wavelength (λ) to photon energy (hν) using the equation: hν (eV) = 1240 / λ (nm).

-

Calculate the absorption coefficient (α).

-

Plot (αhν)ⁿ versus hν, where n depends on the nature of the electronic transition (n=2 for direct band gap, n=1/2 for indirect band gap).

-

Extrapolate the linear portion of the plot to the energy axis (where (αhν)ⁿ = 0) to determine the optical band gap.[4][19]

-

X-ray Photoelectron Spectroscopy (XPS) for Valence Band Edge Determination:

-

Sample Preparation: Ensure the sample surface is clean and free from contaminants. In-situ cleaning by ion sputtering may be necessary, but care must be taken to avoid surface damage.

-

Measurement: Irradiate the sample with monochromatic X-rays (e.g., Al Kα or Mg Kα) in an ultra-high vacuum chamber.[16][20] Measure the kinetic energy of the emitted photoelectrons.

-

Data Analysis:

-

Record a survey scan to identify the elemental composition of the surface.

-

Perform a high-resolution scan of the valence band region (typically 0-30 eV binding energy).[21]

-

The valence band maximum (VBM) is determined by extrapolating the leading edge of the valence band spectrum to the baseline.[22]

-

Cathodoluminescence (CL) Spectroscopy:

-

Sample Preparation: Mount the sample in a scanning electron microscope (SEM) chamber.

-

Measurement: Excite the sample with a high-energy electron beam. Collect the emitted light using a suitable light collection system (e.g., a parabolic mirror) and direct it to a spectrometer.[23][24]

-

Data Analysis: The CL spectrum will show emission peaks corresponding to electronic transitions. The near-band-edge emission peak provides a measure of the band gap energy.[25] Spatially resolved mapping of the CL intensity and wavelength can reveal variations in material quality and composition.[26]

Computational Methodologies

First-principles calculations based on Density Functional Theory (DFT) are powerful tools for investigating the electronic band structure of materials.

Density Functional Theory (DFT) Calculations:

-

Structure Definition: Define the crystal structure of the Ge₃N₄ phase of interest (α, β, or γ) by specifying the lattice parameters and atomic positions.

-

Self-Consistent Field (SCF) Calculation: Perform a self-consistent calculation to determine the ground-state electronic charge density. This is typically done using a plane-wave basis set and pseudopotentials to represent the interaction between the core and valence electrons.[3]

-

Band Structure Calculation: Perform a non-self-consistent calculation along high-symmetry directions in the Brillouin zone using the charge density obtained from the SCF step.[3] This yields the electronic band structure (E vs. k diagram).

-

Density of States (DOS) Calculation: Calculate the density of electronic states as a function of energy to understand the contribution of different atomic orbitals to the valence and conduction bands.

Beyond DFT: GW Approximation and Hybrid Functionals (HSE06):

Standard DFT approximations like the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA) are known to underestimate the band gap of semiconductors.[3] More accurate methods include:

-

GW Approximation: This many-body perturbation theory approach provides a more accurate description of the electron self-energy, leading to improved band gap predictions.[6][17] The calculation typically involves a starting DFT calculation followed by the GW correction.[1][6]

-

Heyd-Scuseria-Ernzerhof (HSE06) Functional: This is a hybrid functional that mixes a portion of exact Hartree-Fock exchange with the DFT exchange-correlation functional, which often yields more accurate band gaps than standard DFT functionals with less computational cost than GW.[8][27] The procedure involves performing a self-consistent calculation with the HSE06 functional.[2][27]

Visualizations

The following diagrams illustrate the logical workflow for both experimental characterization and computational investigation of the electronic band structure of this compound phases.

Caption: Experimental workflow for determining the electronic band structure.

Caption: Computational workflow for electronic band structure analysis.

References

- 1. allanchem.com [allanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mmrc.caltech.edu [mmrc.caltech.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. Electronic band structure, GW, Full Freq., (QE) - Mat3ra Documentation [docs.mat3ra.com]

- 7. mdpi.com [mdpi.com]

- 8. Band-structure calculation using hybrid functionals - VASP Wiki [vasp.at]

- 9. lifescienceglobal.com [lifescienceglobal.com]

- 10. Danny Rehn by rehnd [rehnd.github.io]

- 11. researchgate.net [researchgate.net]

- 12. jchemlett.com [jchemlett.com]

- 13. researchgate.net [researchgate.net]

- 14. Conditions of Formation of α-, β-Мodifications of Ge3N4 and Their Mixtures (short communication) | European Research Materials [ojs.publisher.agency]

- 15. pubs.aip.org [pubs.aip.org]

- 16. Nitride Synthesis under High-Pressure, High-Temperature Conditions: Unprecedented In Situ Insight into the Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Electronic band structure, GW, Plasmon P., (QE) - Mat3ra Documentation [docs.mat3ra.com]

- 18. ossila.com [ossila.com]

- 19. youtube.com [youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. freescience.org [freescience.org]

- 22. researchgate.net [researchgate.net]

- 23. Cathodoluminescence for Nitride and Oxide MBE - SVT Associates [svta.com]

- 24. Facility | Paul-Drude-Institut für Festkörperelektronik [pdi-berlin.de]

- 25. Cathodoluminescence spectroscopy - Attolight [attolight.com]

- 26. researchgate.net [researchgate.net]

- 27. m.youtube.com [m.youtube.com]

Unveiling the Electronic Landscape: A Technical Guide to the Theoretical and Experimental Band Gap of Germanium Nitride (Ge₃N₄)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the theoretical and experimental band gap of Germanium Nitride (Ge₃N₄), a material of growing interest in advanced electronics and potentially in specialized biomedical applications. This document summarizes key quantitative data, outlines detailed experimental and theoretical methodologies, and presents visual representations of the relationships between these approaches.

Quantitative Data Summary

The band gap of Ge₃N₄ has been investigated through various theoretical and experimental techniques, revealing values that differ based on the material's phase (α, β, γ, and amorphous) and the methodology employed. A summary of reported band gap values is presented below.

| Phase | Theoretical Method | Calculated Band Gap (eV) | Experimental Method | Measured Band Gap (eV) |

| α-Ge₃N₄ | DFT-LDA | 3.15[1][2] | - | - |

| GW Approximation | 3.85[3][4] | - | - | |

| β-Ge₃N₄ | DFT-LDA | 3.07[1][2] | - | - |

| GDFT | 3.95[1][2] | - | - | |

| GW Approximation | 3.86[3][4] | - | - | |

| γ-Ge₃N₄ | DFT-LDA | 2.33[1][2] | Cathodoluminescence | 3.65 ± 0.05[5] |

| GDFT | 3.97[1][2] | Photoluminescence | - | |

| GW Approximation | 3.56[3][4] | X-ray Spectroscopy | 3.50–5.00±0.20[4] | |

| HSE06 | 3.73[6] | - | - | |

| Amorphous Ge₃N₄ | - | - | - | ~4.0[1][2] |

| Single-layer Ge₃N₄ | DFT | 3.27[3] | - | - |

Theoretical and Experimental Methodologies

The determination of the band gap of Ge₃N₄ relies on a synergistic relationship between theoretical predictions and experimental validations. The following diagram illustrates the workflow, connecting computational chemistry with materials characterization.

Theoretical Protocols

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Ge₃N₄, DFT calculations with Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA) functionals provide a baseline for the electronic band structure.

Methodology:

-

Structure Optimization: The crystal structure of the desired Ge₃N₄ phase (α, β, or γ) is geometrically optimized to find the lowest energy configuration.

-

Self-Consistent Field (SCF) Calculation: An SCF calculation is performed to determine the ground-state electron density and Kohn-Sham orbitals.

-

Band Structure Calculation: The electronic band structure is calculated along high-symmetry directions in the Brillouin zone to identify the valence band maximum (VBM) and conduction band minimum (CBM) and thus determine the band gap.

Note: Standard DFT with LDA/GGA functionals is known to underestimate the band gap of semiconductors.

To overcome the limitations of LDA/GGA, more sophisticated functionals are employed. The Heyd-Scuseria-Ernzerhof (HSE06) hybrid functional, which incorporates a fraction of exact Hartree-Fock exchange, and the Generalized Density-Functional Theory (GDFT) offer more accurate band gap predictions.

Methodology: The workflow is similar to standard DFT, but the HSE06 or GDFT functional is used in the electronic structure calculation step. These calculations are more computationally demanding.

The GW approximation is a method based on many-body perturbation theory that provides a more accurate description of the electronic self-energy, leading to quasiparticle energies that are in better agreement with experimental results.

Methodology:

-

DFT Ground State: A standard DFT calculation is performed to obtain the initial wavefunctions and eigenvalues.

-

Screened Coulomb Interaction (W): The frequency-dependent dielectric function is calculated to determine the screened Coulomb interaction.

-

Green's Function (G): The one-particle Green's function is constructed from the DFT results.

-

Self-Energy (Σ = GW): The self-energy is calculated, and the quasiparticle energies are obtained by solving the quasiparticle equation. This provides a corrected band structure and a more accurate band gap.

Experimental Protocols

PL spectroscopy is a non-destructive technique that probes the electronic structure of materials. A light source excites electrons from the valence band to the conduction band, and the subsequent radiative recombination of electron-hole pairs emits photons, the energy of which corresponds to the band gap.

Key Experimental Steps:

-

Sample Preparation: A thin film or powder sample of Ge₃N₄ is prepared on a suitable substrate.

-

Excitation: The sample is illuminated with a monochromatic light source (e.g., a laser) with an energy greater than the expected band gap of Ge₃N₄.

-

Light Collection: The emitted photoluminescence is collected by a lens system and directed into a spectrometer.

-

Spectral Analysis: The spectrometer disperses the light, and a detector records the intensity as a function of wavelength. The peak of the emission spectrum corresponds to the band gap energy.

CL is a technique where an electron beam is used to excite a material, causing it to emit light. The emitted light is then analyzed to determine the material's properties, including the band gap.

Key Experimental Steps:

-

Sample Preparation: The Ge₃N₄ sample is placed in a scanning electron microscope (SEM) chamber.

-

Electron Beam Excitation: A focused beam of high-energy electrons from the SEM is scanned across the sample, exciting electrons to higher energy states.

-

Luminescence Collection: The light emitted from the sample is collected using a parabolic mirror or a fiber optic cable.

-

Spectroscopic Analysis: The collected light is directed to a spectrometer and detector to record the CL spectrum. The energy of the dominant emission peak provides the band gap value.

XAS is a technique that provides information about the local atomic and electronic structure of a material. By tuning the energy of X-rays and measuring the absorption, one can probe the unoccupied electronic states, allowing for the determination of the conduction band edge and thus the band gap.

Key Experimental Steps:

-

Sample Preparation: A uniform sample of Ge₃N₄, either as a thin film or a fine powder, is prepared.

-

X-ray Irradiation: The sample is irradiated with a monochromatic X-ray beam from a synchrotron source. The energy of the X-rays is scanned across the absorption edge of interest (e.g., the Ge K-edge or N K-edge).

-

Absorption Measurement: The intensity of the X-rays transmitted through the sample (or the fluorescence yield) is measured as a function of the incident X-ray energy.

-

Data Analysis: The onset of the absorption edge corresponds to the energy required to excite a core electron to the lowest unoccupied state in the conduction band. The position of the valence band maximum is determined from X-ray emission spectroscopy, and the difference between the two gives the band gap.

Signaling Pathways and Logical Relationships

The interplay between theoretical and experimental approaches is crucial for a comprehensive understanding of the electronic properties of Ge₃N₄. The following diagram illustrates the logical flow from theoretical modeling to experimental verification.

This guide provides a foundational understanding of the theoretical and experimental aspects of the band gap of Ge₃N₄. The presented data and methodologies are intended to support researchers and professionals in their exploration and application of this promising material.

References

A Technical Guide to the Thermal Stability and Decomposition of Germanium Nitride

For Researchers, Scientists, and Materials Professionals

This guide provides a comprehensive technical overview of the thermal stability and decomposition processes of germanium nitride (Ge₃N₄). It covers the fundamental decomposition pathways, critical temperature ranges, and the influence of various atmospheric conditions. Detailed experimental protocols for characterization are provided, along with quantitative data presented for comparative analysis.

Introduction to this compound (Ge₃N₄)

This compound is an inorganic compound with significant potential in microelectronics, photocatalysis, and energy storage applications.[1] It exists in several crystalline forms, with the hexagonal α- and β-phases being the most stable under normal conditions.[1][2] The β-Ge₃N₄ polymorph is generally considered the most thermodynamically stable.[3][4] Understanding the thermal limitations of Ge₃N₄ is critical for its synthesis, processing, and integration into functional devices, where high-temperature fabrication steps are common.[5]

Thermal Decomposition Processes and Pathways

The thermal behavior of this compound is complex, involving competing processes of sublimation (direct transition from solid to gas) and dissociation (decomposition into constituent elements). The dominant pathway is highly dependent on temperature and the surrounding atmosphere.

Primary Decomposition Reaction: When heated, particularly in a vacuum or inert atmosphere, this compound primarily decomposes into liquid germanium and nitrogen gas.[1]

Ge₃N₄(s) → 3Ge(l) + 2N₂(g)

Key Temperature Regimes (in Vacuum):

-

650–750°C: In this range, Ge₃N₄ primarily undergoes sublimation without significant decomposition.[1][6]

-

750–850°C: Partial dissociation begins to occur alongside sublimation. The material starts to break down, releasing nitrogen gas.[1][6]

-

Above 850°C: Dissociation becomes the dominant process, leading to the complete breakdown of the compound.[1][6]

Influence of Atmosphere:

-

Vacuum/Inert Gas (Ar, N₂): Heating in a vacuum promotes the decomposition of Ge₃N₄ into germanium and nitrogen gas.[1][7] Amorphous Ge₃N₄ has been observed to be stable up to 550°C in a vacuum.[7][8] In a nitrogen (N₂) atmosphere, the stability of amorphous films can be extended up to 700°C (973 K).[9][10]

-

Ammonia (NH₃): In contrast, an ammonia atmosphere can be used for the synthesis of Ge₃N₄ from elemental germanium at temperatures around 650°C, indicating that it can suppress decomposition by shifting the reaction equilibrium.[11] The reaction is: 3Ge + 4NH₃ → Ge₃N₄ + 6H₂ .[11]

The diagram below illustrates the different outcomes when Ge₃N₄ is subjected to heat under various conditions.

Quantitative Thermal Analysis Data

The thermal stability of Ge₃N₄ is influenced by its crystalline phase (polymorph). The β-phase is more thermally stable than the α-phase, exhibiting a lower rate of sublimation at equivalent temperatures.[1] The activation energy required for dissociation is significantly higher than that for sublimation.

The following table summarizes key quantitative data from thermal analysis studies of this compound.

| Parameter | Value | Condition / Polymorph | Source |

| Decomposition Onset | ~750°C | Vacuum (Mixed α/β) | [1][6] |

| Complete Dissociation | > 850°C | Vacuum (Mixed α/β) | [1][6] |

| Film Stability Limit | 550°C | Amorphous Film (Vacuum) | [7][8] |

| Film Stability Limit | 700°C (973 K) | Amorphous Film (N₂ atm) | [10] |

| Activation Energy (Sublimation) | ~255 kJ/mol | Vacuum (Mixed α/β) | [1][6] |

| Activation Energy (Dissociation) | ~420 kJ/mol | Vacuum (Mixed α/β) | [1][6] |

Key Experimental Methodologies

Accurate characterization of thermal stability relies on a combination of analytical techniques.[5] Thermogravimetric Analysis (TGA) is a primary method, often coupled with other techniques for comprehensive analysis.[5][12]

This is a powerful method to simultaneously measure mass changes and identify the gaseous species evolved during decomposition.

-

Objective: To determine the temperature ranges of mass loss and identify the corresponding decomposition products (e.g., N₂).

-

Apparatus: A thermogravimetric analyzer connected via a heated capillary transfer line to a mass spectrometer.

-

Sample Preparation: A small quantity (typically 5-15 mg) of powdered Ge₃N₄ is placed into an inert crucible (e.g., alumina or platinum).

-

Experimental Protocol:

-

Place the crucible containing the sample onto the TGA balance.

-

Purge the furnace with the desired gas (e.g., high-purity nitrogen or argon) at a controlled flow rate (e.g., 50-100 mL/min) to establish an inert atmosphere.[13]

-

Heat the sample from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10-20°C/min).[14]

-

Continuously record the sample mass as a function of temperature.

-

Simultaneously, monitor the evolving gases with the mass spectrometer, scanning for relevant mass-to-charge ratios (e.g., m/z = 28 for N₂).

-

-

Data Analysis: The resulting TGA curve plots mass percentage versus temperature, showing distinct steps corresponding to decomposition events.[14] The MS data confirms the identity of the evolved gas at each step.

This technique is used to monitor changes in the crystalline structure of the material as it is heated.

-

Objective: To identify phase transitions and the formation of new crystalline phases (e.g., elemental Ge) during thermal decomposition.

-

Apparatus: An X-ray diffractometer equipped with a high-temperature furnace stage.

-

Experimental Protocol:

-

Mount the Ge₃N₄ sample on the furnace stage.

-

Heat the sample to a series of setpoint temperatures.

-

At each temperature, allow the sample to thermally equilibrate.

-

Acquire a full XRD pattern to identify the crystalline phases present.

-

Repeat this process at incremental temperatures to observe the evolution of the material's structure.

-

-

Data Analysis: The sequence of XRD patterns reveals the temperature at which the initial Ge₃N₄ peaks diminish and peaks corresponding to crystalline germanium appear.

The following diagram outlines a typical workflow for characterizing the thermal properties of Ge₃N₄.

Conclusion

The thermal stability of this compound is a critical parameter for its application in high-temperature electronic and material systems. Its decomposition is a multi-stage process that begins with sublimation at temperatures around 650°C and transitions to complete dissociation above 850°C in vacuum. The β-polymorph exhibits greater stability than the α-phase. The surrounding atmosphere plays a decisive role, with inert gases promoting decomposition and reactive gases like ammonia enabling synthesis. A thorough characterization using combined thermal analysis techniques such as TGA-MS and in-situ HT-XRD is essential for a complete understanding of its behavior under thermal stress.

References

- 1. jchemlett.com [jchemlett.com]

- 2. Conditions of Formation of α-, β-Мodifications of Ge3N4 and Their Mixtures (short communication) | European Research Materials [ojs.publisher.agency]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. fiveable.me [fiveable.me]

- 6. Study of the process of sublimation-dissociation of Ge3N4 [jchemlett.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tarjomefa.com [tarjomefa.com]

- 11. preprints.org [preprints.org]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. tainstruments.com [tainstruments.com]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Optical Properties of Germanium Nitride Thin Films

This technical guide provides a comprehensive overview of the optical properties of germanium nitride (GeNₓ) thin films, targeting researchers, scientists, and professionals in drug development. The guide details the synthesis of these films, their key optical characteristics, and the experimental protocols for their analysis. Furthermore, it explores the emerging applications of germanium-based materials in biosensing, which is of particular interest to the drug development field.

Introduction to this compound Thin Films

This compound is a semiconductor material that has garnered significant interest for its potential applications in microelectronics, optoelectronics, and as a passivation layer for germanium-based devices.[1] The properties of GeNₓ thin films, particularly their optical characteristics, are highly dependent on their stoichiometry and deposition conditions. These films are typically amorphous or poorly crystallized.[1]

Synthesis of this compound Thin Films

Reactive magnetron sputtering is a widely used physical vapor deposition (PVD) technique for the synthesis of high-purity this compound thin films.[2] This method allows for deposition on various substrates at relatively low temperatures.

Experimental Protocol: Reactive RF Magnetron Sputtering

This protocol outlines the general steps for depositing this compound thin films using a radio-frequency (RF) magnetron sputtering system.

Materials and Equipment:

-

High-purity germanium target (99.999%)

-

Substrates (e.g., silicon wafers, quartz)

-

Sputtering gases: Argon (Ar, 99.999%), Nitrogen (N₂, 99.999%)

-

RF magnetron sputtering system with a vacuum chamber, turbomolecular pump, RF power supply, and gas flow controllers.

Procedure:

-

Substrate Preparation: Clean the substrates meticulously to remove any organic and inorganic contaminants. A standard RCA cleaning procedure is often employed for silicon wafers.

-

Chamber Evacuation: Mount the substrates and the germanium target in the sputtering chamber. Evacuate the chamber to a high vacuum, typically in the range of 10⁻⁶ to 10⁻⁷ Torr, to minimize residual gas contamination.[3]

-

Gas Introduction: Introduce argon gas into the chamber to create a plasma. Subsequently, introduce nitrogen as the reactive gas. The ratio of Ar to N₂ is a critical parameter that influences the stoichiometry and properties of the deposited film.

-

Plasma Ignition and Sputtering: Apply RF power to the germanium target to ignite the plasma. The energetic argon ions bombard the target, ejecting germanium atoms. These atoms react with the nitrogen plasma en route to the substrate, forming a this compound film. The deposition is typically carried out at a moderate pressure of 10⁻¹ to 10⁻³ Torr.[3]

-

Deposition Control: Key parameters to control during deposition include:

-

RF power

-

Working pressure

-

Ar/N₂ gas flow ratio

-

Substrate temperature

-

Deposition time (to control film thickness)

-

-

Post-Deposition: After the desired film thickness is achieved, turn off the RF power and gas supplies. Allow the substrates to cool down in a vacuum before venting the chamber.

Optical Properties of this compound Thin Films

The key optical properties of this compound thin films are the refractive index (n), extinction coefficient (k), and the optical band gap (Eg). These properties are crucial for the design and fabrication of optical and electronic devices.

Quantitative Data Summary

The following table summarizes the reported optical properties of this compound thin films. It is important to note that these values can vary significantly depending on the deposition method and process parameters.

| Optical Property | Reported Values/Ranges | Deposition Method | Reference |

| Refractive Index (n) | ~2.0 - 2.4 | DC Pulse Reactive Magnetron Sputtering, PECVD | [4][5] |

| Extinction Coefficient (k) | Ultra-low in the visible range for stoichiometric films | DC Pulse Reactive Magnetron Sputtering | [4] |

| Optical Band Gap (Eg) | 3.07 - 3.15 eV (calculated for α and β phases) | First-principles calculations | [6] |

Experimental Characterization of Optical Properties

3.2.1. Spectroscopic Ellipsometry

Spectroscopic ellipsometry is a non-destructive optical technique used to determine the thickness and optical constants (n and k) of thin films.[7]

-

Principle: It measures the change in the polarization state of light upon reflection from the sample surface. The measured parameters, Psi (Ψ) and Delta (Δ), are related to the ratio of the complex reflection coefficients for p- and s-polarized light.

-

Experimental Protocol:

-

Sample Preparation: Ensure the film surface is clean and free of contaminants.

-

Measurement: Mount the sample on the ellipsometer stage. Measurements are typically performed at multiple angles of incidence over a wide spectral range (e.g., UV to NIR).

-

Data Analysis: A model of the sample structure (substrate/film/ambient) is constructed. The optical properties of the this compound film are often described by a dispersion model, such as the Cauchy model, which is suitable for transparent or weakly absorbing materials.[5] The film thickness and the parameters of the dispersion model are then varied to achieve the best fit between the experimental and calculated Ψ and Δ spectra.

-

3.2.2. UV-Vis-NIR Spectrophotometry

This technique is used to measure the absorbance, transmittance, and reflectance of the thin film, from which the optical band gap can be determined.[8][9]

-

Principle: The instrument measures the intensity of light passing through the sample (transmittance) or reflected from its surface (reflectance) as a function of wavelength. The absorption coefficient (α) can be calculated from these measurements.

-

Experimental Protocol for Band Gap Determination:

-

Measurement: Acquire the absorbance or transmittance spectrum of the GeNₓ film deposited on a transparent substrate (e.g., quartz) over a suitable wavelength range (e.g., 200-800 nm).[8]

-

Tauc Plot Analysis: The optical band gap is determined using a Tauc plot.[10][11] The relationship between the absorption coefficient (α), the photon energy (hν), and the band gap (Eg) is given by the Tauc equation: (αhν)1/γ = A(hν - Eg) where A is a constant and the exponent γ depends on the nature of the electronic transition (γ = 2 for indirect allowed transitions, which is common for amorphous semiconductors).[10]

-

Band Gap Extraction: A plot of (αhν)1/2 versus hν is generated. The linear portion of the plot is extrapolated to the energy axis (where (αhν)1/2 = 0) to determine the optical band gap (Eg).[10][8][11]

-

Applications in Biosensing for Drug Development

While this compound itself is primarily an electronic material, the surface functionalization of germanium and other nitride semiconductors opens up possibilities for biosensing applications, which are highly relevant to drug development and diagnostics.[12][7]

Surface Functionalization for Biomolecule Attachment

The surface of germanium-based materials can be chemically modified to attach biomolecules such as proteins, DNA, or aptamers.[1][12][13] This functionalization is key to creating specific and sensitive biosensors.

Germanium and Nitride-Based Biosensors

-

Field-Effect Transistor (FET) Biosensors: Gallium nitride (GaN), a related material, is considered ideal for FET biosensors due to its biocompatibility and chemical stability.[7] Germanium's high carrier mobility also makes it an attractive material for sensitive FET-based biosensors.[13] In such a device, the binding of a charged biomolecule to the functionalized surface of the semiconductor modulates the channel conductivity, leading to a detectable electrical signal.

-

Surface Plasmon Resonance (SPR) Biosensors: Titanium nitride (TiN) thin films have been proposed as an alternative to gold in SPR biosensors.[14][15] SPR is a highly sensitive technique for monitoring binding events in real-time without the need for labels. The binding of target molecules to a functionalized TiN surface would cause a change in the local refractive index, which is detected by the SPR instrument.

The development of stable and well-characterized this compound thin films provides a platform for creating novel biosensors. These sensors could be used in various stages of drug development, from high-throughput screening of drug candidates to diagnostic applications.

Conclusion

This compound thin films possess tunable optical properties that are highly dependent on the synthesis conditions. Techniques such as reactive magnetron sputtering allow for the controlled deposition of these films. Their optical characteristics can be precisely determined using spectroscopic ellipsometry and UV-Vis-NIR spectrophotometry. While the direct application of GeNₓ in drug delivery is not established, its potential as a material for biosensors, through surface functionalization, presents an exciting avenue for future research and development in the pharmaceutical and diagnostic industries. The principles and protocols outlined in this guide provide a solid foundation for researchers and scientists working with this promising material.

References

- 1. Selection and Functionalization of Germanium Nanowires for Bio-Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. refractiveindex.info [refractiveindex.info]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. "Surface functionalization of gallium nitride for biosensor platform de" by Matthew S Makowski [docs.lib.purdue.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Tauc plot - Wikipedia [en.wikipedia.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Unlocking Germanium Potential: Stabilization Strategies Through Wet Chemical Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 15. Label-free surface plasmon resonance biosensing with titanium nitride thin film - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Semiconductor Properties and Carrier Mobility of Germanium Nitride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germanium nitride (Ge₃N₄), a compound semiconductor, is attracting increasing interest for its potential applications in next-generation electronic and optoelectronic devices. Its wide bandgap, high thermal stability, and potential for epitaxial growth on germanium substrates make it a compelling candidate for use in high-power electronics, gate dielectrics, and passivation layers.[1] This technical guide provides a comprehensive overview of the core semiconductor properties of this compound, with a particular focus on the current understanding of its carrier mobility. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual representations of fundamental concepts and workflows.

Core Semiconductor Properties of this compound

This compound exists in several crystalline polymorphs, with the most common being the α, β, and γ phases.[2] The β-phase is generally considered the most stable.[1] These phases exhibit distinct crystal structures and electronic properties.

Crystal Structure

The α and β phases of Ge₃N₄ possess hexagonal crystal structures, while the γ phase has a cubic spinel structure.[1] The β-phase is isostructural with β-Si₃N₄ and phenacite (Be₂SiO₄). A first-principles investigation has also explored the properties of a single-layer, two-dimensional form of Ge₃N₄.[3]

Electronic Properties

This compound is a wide-bandgap semiconductor. The precise bandgap value varies depending on the crystalline phase and the measurement or calculation method. Theoretical calculations based on density functional theory (DFT) and experimental measurements provide a range of values for the different polymorphs.

Table 1: Summary of Quantitative Data for this compound Properties

| Property | α-Ge₃N₄ | β-Ge₃N₄ | γ-Ge₃N₄ | Amorphous Ge₃N₄ | Single-layer Ge₃N₄ |

| Crystal Structure | Hexagonal | Hexagonal | Cubic (Spinel) | Amorphous | 2D Hexagonal |

| Calculated Band Gap (eV) | 3.15[1] | 3.07[1] | 2.33[1] | - | 3.27 (Indirect)[3] |

| Experimental Band Gap (eV) | - | - | 3.5 ± 0.2[4] | ~4.5[4] | - |

| Static Dielectric Constant (calculated) | 4.70[1] | 4.74[1] | 6.27[1] | - | - |

| Refractive Index | - | - | - | ~2.1[5] | - |

| Work Function (eV) | - | - | - | - | 6.38[3] |

Carrier Mobility in this compound

A comprehensive review of the current scientific literature reveals a notable scarcity of both experimental and theoretical data specifically on the electron and hole mobility of this compound. While the carrier mobility of germanium (Ge) is well-studied and known to be high, this characteristic does not directly translate to its nitride compound.[6][7] The wide bandgap and likely strong polar optical phonon scattering in Ge₃N₄ may result in carrier mobilities that are significantly different from elemental germanium.

The lack of available data presents a significant knowledge gap in understanding the full potential of Ge₃N₄ for high-speed electronic applications. Future research employing both theoretical calculations and experimental measurements is crucial to determine these fundamental parameters.

Experimental Protocols

Synthesis of this compound Thin Films

Several methods have been successfully employed to synthesize this compound thin films. The choice of method influences the film's crystallinity, purity, and ultimately its electronic properties.

1. Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition is a widely used technique for producing high-quality thin films. For Ge₃N₄, this typically involves the reaction of a germanium precursor with a nitrogen source at elevated temperatures.

-

Precursors : Germane (GeH₄) is a common germanium precursor, while ammonia (NH₃) or nitrogen (N₂) can be used as the nitrogen source.[8]

-

Substrate : Silicon (Si) or sapphire (Al₂O₃) wafers are often used as substrates.

-

Process Parameters :

-

Temperature : Deposition temperatures can range from 250 to 350°C for low-pressure CVD (LPCVD).[8] Higher temperatures, often in the range of 800 to 1200°C, are typical for CVD processes.[9]

-

Pressure : LPCVD is conducted at sub-atmospheric pressures, for example, between 300 to 600 mTorr.[8]

-

Gas Flow Rates : The ratio of the precursor gases is a critical parameter for controlling the stoichiometry of the resulting film.

-

-

Workflow :

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Design, fabrication, and characterization of germanium MOSFETs with high-k gate dielectric stacks based on the nitride interfacial layers [dspace.mit.edu]

- 7. Holes Outperform Electrons in Group IV Semiconductor Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cityu.edu.hk [cityu.edu.hk]

- 9. uscti.com [uscti.com]

Unraveling the Behavior of Germanium Nitride Under Extreme Pressures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transitions observed in germanium nitride (Ge₃N₄) under high-pressure conditions. Sourced from extensive experimental research, this document details the structural transformations, the pressures at which they occur, and the methodologies employed to elicit and analyze these changes. This information is critical for the design of novel materials with tailored properties for a range of applications, from advanced electronics to resilient coatings.

Introduction to this compound Polymorphs

At ambient pressure, this compound primarily exists in two hexagonal polymorphs: the α-phase (trigonal, P31c) and the β-phase (hexagonal, P6₃/m).[1] These structures are based on a network of corner-sharing GeN₄ tetrahedra.[2] However, under the influence of high pressure, Ge₃N₄ undergoes a series of fascinating and significant phase transitions, leading to the formation of denser, high-pressure polymorphs with distinct crystal structures and properties. These transformations are of considerable interest for understanding the fundamental physics and chemistry of materials under extreme conditions and for synthesizing novel phases with potentially enhanced characteristics.

High-Pressure Phase Transitions: A Detailed Look

The application of high pressure to the common α and β polymorphs of this compound induces several key transformations, leading to the formation of the γ and δ phases, and eventually to an amorphous state at very high pressures.

The β-Ge₃N₄ to δ-Ge₃N₄ Transition

Studies utilizing synchrotron X-ray diffraction in a diamond anvil cell have revealed that the β-Ge₃N₄ phase undergoes a significant transformation between 22 and 25 GPa.[1][2] This transition results in a 7% reduction in the unit-cell volume and the formation of a new metastable polymorph, designated as δ-Ge₃N₄.[1][2] The densification is primarily observed along the a-axis of the crystal structure.[2] Theoretical calculations suggest this could be a first-order transition.[2]

Formation of the High-Density Spinel γ-Ge₃N₄ Phase

A more dramatic transformation occurs with the formation of the cubic spinel γ-Ge₃N₄ phase. This high-density polymorph features a structure with both tetrahedrally and octahedrally coordinated germanium atoms.[2] The synthesis of γ-Ge₃N₄ has been achieved through various high-pressure techniques:

-

Shock Wave Compression: The application of shock pressures up to 40-46 GPa to a mixture of α- and β-Ge₃N₄ leads to a complete transformation into the γ-Ge₃N₄ phase.[3][4] This cubic spinel structure is found to be highly stable, showing no signs of further transformation up to at least 63 GPa.[3][4]

Amorphization at Ultra-High Pressures

Beyond the formation of the δ and γ phases, further increases in pressure lead to the loss of long-range crystalline order. Both α- and δ-Ge₃N₄ polymorphs have been observed to become amorphous at pressures exceeding 45 GPa, as determined by X-ray diffraction and Raman scattering.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data gathered from various high-pressure experiments on this compound.

| Phase Transition | Transition Pressure (GPa) | Experimental Technique | Reference |

| β-Ge₃N₄ → δ-Ge₃N₄ | 22 - 25 | Synchrotron X-ray Diffraction (Diamond Anvil Cell) | [1][2] |

| α/β-Ge₃N₄ → γ-Ge₃N₄ | 40 - 46 | Shock Wave Compression | [3][4] |

| Hexagonal Ge₃N₄ → γ-Ge₃N₄ | > 12 | Laser-Heated Diamond Anvil Cell / Multiple Anvil Apparatus | [4] |

| Ge + N₂ → γ-Ge₃N₄ | > 14 | Laser-Heated Diamond Anvil Cell | [5] |

| Hexagonal Ge₃N₄ → γ-Ge₃N₄ | > 10 | Kawai-type Multianvil Apparatus | [6] |

| α/δ-Ge₃N₄ → Amorphous | > 45 | X-ray Diffraction and Raman Scattering | [2] |

Table 1: Experimentally Observed Phase Transition Pressures in this compound.

| Polymorph | Bulk Modulus (K₀) (GPa) | Pressure Derivative (K₀') | Experimental Technique | Reference |

| α-Ge₃N₄ | 165(10) | 3.7(4) | Synchrotron X-ray Diffraction | [2] |

| β-Ge₃N₄ | 185(7) | 4.4(5) | Synchrotron X-ray Diffraction | [2] |

| δ-Ge₃N₄ | 161(20) (at P > 24 GPa) | 4 (assumed) | Synchrotron X-ray Diffraction | [2] |

| γ-Ge₃N₄ | 254(13) | 6.0(7) | Synchrotron X-ray Diffraction | [6] |

Table 2: Bulk Modulus and its Pressure Derivative for this compound Polymorphs.

| Polymorph | Crystal System | Space Group | Lattice Parameter (a) (Å) | Lattice Parameter (c) (Å) | Reference |

| α-Ge₃N₄ | Trigonal | P31c | 8.2006(3) | 5.9317(3) | [1] |

| β-Ge₃N₄ | Hexagonal | P6₃/m | 8.0319(2) | 3.0771(1) | [1] |

| γ-Ge₃N₄ | Cubic | Fd-3m | 8.2063(19) | - | [3] |

Table 3: Crystal Structure and Lattice Parameters of this compound Polymorphs at Ambient Conditions (for α and β) or after synthesis (for γ).

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and advancement of these findings.

Diamond Anvil Cell (DAC) with Synchrotron X-ray Diffraction

This technique is central to studying materials under static high-pressure conditions.

-

Sample Preparation: A sample of α- and β-Ge₃N₄ polymorphs is loaded into a small hole drilled in a metal gasket, which is then placed between the culets of two opposing diamonds.

-

Pressure Generation and Measurement: Pressure is applied by mechanically driving the diamonds together. The pressure is typically measured using the ruby fluorescence method, where the pressure-dependent shift of the R1 fluorescence line of a small ruby chip included in the sample chamber is monitored.

-

Data Collection: The diamond anvil cell is exposed to a high-brilliance synchrotron X-ray source. The diffraction pattern of the sample is collected using either energy-dispersive or angle-dispersive techniques.

-

Analysis: The collected diffraction patterns are analyzed to determine the crystal structure, lattice parameters, and unit cell volume of the material at different pressures. The changes in these parameters with pressure are used to identify phase transitions and calculate the bulk modulus.

Shock Wave Compression

This dynamic high-pressure technique allows for the investigation of material behavior under extreme and rapidly applied pressures and temperatures.

-

Sample Preparation: A powder sample of a mixture of α- and β-Ge₃N₄ is typically pressed into a container.

-

Shock Generation: A high-velocity projectile is impacted onto a target plate, generating a shock wave that propagates through the sample.

-

Quenching and Recovery: The sample is rapidly quenched after the shock wave has passed, and the recovered sample is then analyzed.

-

Analysis: The recovered samples are analyzed using techniques such as powder X-ray diffraction to identify the resulting crystal structures.

Laser-Heated Diamond Anvil Cell (LH-DAC)

This method combines the static high pressures of a DAC with high temperatures generated by a focused laser beam.

-

Sample Loading: Similar to a standard DAC experiment, the sample is loaded into a gasket. A pressure-transmitting medium (e.g., nitrogen) is often used to ensure hydrostatic conditions.

-

Heating: A high-power laser is focused onto the sample through one of the transparent diamond anvils, allowing for simultaneous high-pressure and high-temperature conditions.

-

In-situ Analysis: Synchrotron X-ray diffraction or Raman spectroscopy can be performed in-situ while the sample is under high pressure and temperature to monitor the phase transformations as they occur.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the logical relationships in the phase transitions of this compound and a typical experimental workflow.

Figure 1: Phase transition pathways of this compound under high pressure.

Figure 2: A generalized experimental workflow for studying high-pressure phase transitions.

References

A Technical Guide to the Synthesis and Properties of Germanium Nitride Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Germanium nitride (Ge₃N₄) nanoparticles are emerging as a class of advanced materials with significant potential across various scientific and technological domains. Their unique electronic, optical, and mechanical properties make them compelling candidates for applications ranging from next-generation electronics to innovative biomedical technologies. This technical guide provides an in-depth overview of the synthesis, properties, and potential applications of this compound nanoparticles, with a particular focus on their relevance to drug development.

Synthesis of this compound Nanoparticles

The fabrication of this compound nanoparticles with controlled size, morphology, and crystallinity is paramount to harnessing their desired properties. Several synthesis methodologies have been developed, each offering distinct advantages and challenges. The primary approaches include thermal annealing, chemical vapor deposition (CVD), and ammonolysis.

Thermal Annealing

Thermal annealing is a versatile method for synthesizing crystalline this compound nanostructures, such as nanowires and nanobelts. This technique typically involves the heat treatment of a germanium source in a nitrogen-containing atmosphere.

Experimental Protocol: Thermal Annealing of Germanium in Hydrazine Vapor

A detailed experimental protocol for the synthesis of α-Ge₃N₄ nanowires via thermal annealing is as follows:

-

Substrate Preparation: A single-crystal germanium (Ge) wafer is used as the source material.

-

Reaction Setup: The Ge wafer is placed in a quartz tube furnace.

-

Nitriding Agent: Hydrazine vapor, containing a small percentage of water (e.g., 3 mol%), is introduced into the furnace as the nitriding agent. The water facilitates the formation of volatile germanium monoxide (GeO), which is crucial for mass transport.

-

Annealing Process: The furnace is heated to a temperature in the range of 480–580 °C.[1]

-

Growth Mechanism: At temperatures below 520 °C, the growth proceeds via a Vapor-Liquid-Solid (VLS) mechanism, where GeOₓ clusters form on the Ge surface, followed by the nucleation and growth of nanowires.[1] Above 520 °C, a Vapor-Solid (VS) growth mechanism becomes dominant, leading to the formation of nanobelts.[1]

-

Product Collection: After the desired growth time, the furnace is cooled down, and the synthesized this compound nanowires are collected from the substrate.

The following diagram illustrates the workflow for the thermal annealing synthesis of this compound nanowires.

Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition (CVD) is a widely employed technique for producing high-purity thin films and nanostructures. In the context of this compound, CVD involves the reaction of a germanium-containing precursor gas with a nitrogen source on a heated substrate.

General Experimental Procedure for CVD:

-

Precursor Selection: A volatile germanium precursor, such as germane (GeH₄), and a nitrogen source, like ammonia (NH₃), are chosen.

-

Substrate and Catalyst: A suitable substrate is placed in a reaction chamber, often coated with a catalyst (e.g., gold nanoparticles) to promote nanowire growth via the VLS mechanism.

-

Reaction Conditions: The substrate is heated to a specific temperature, and the precursor gases are introduced into the chamber at controlled flow rates.

-

Deposition: The precursor gases decompose and react on the substrate surface, leading to the deposition and growth of this compound nanostructures.

-

Cooling and Collection: The chamber is cooled, and the synthesized material is collected.

Ammonolysis

Ammonolysis provides a solution-based route to synthesize metal nitrides. This method involves the reaction of a metal-containing precursor with ammonia, typically at elevated temperatures. For this compound nanoparticle synthesis, a germanium precursor is reacted in a flow of ammonia gas. This method is advantageous for its potential for scalability and control over particle morphology by varying reaction parameters such as temperature and time.

Properties of this compound Nanoparticles

The properties of this compound nanoparticles are intrinsically linked to their size, shape, and crystal structure. These nanomaterials exhibit a range of interesting characteristics that are currently the subject of intensive research.

Physical and Structural Properties

This compound exists in two primary crystalline forms: the hexagonal α-phase and the cubic β-phase. Both phases can be present in nanoparticles synthesized by methods like thermal annealing.[1] The morphology of the synthesized nanostructures can be controlled by the synthesis parameters, yielding nanoparticles, nanowires, or nanobelts.

| Property | Description |

| Crystal Structure | Can exist in hexagonal (α-Ge₃N₄) and cubic (β-Ge₃N₄) phases. The α-phase is often observed at the nucleation stage.[1] |

| Morphology | Can be synthesized as nanoparticles, nanowires, or nanobelts depending on the synthesis method and conditions.[1] For example, VLS growth tends to produce nanowires, while VS growth can yield nanobelts.[1] |

| Hardness | This compound is a hard material, with properties comparable to sapphire. |

| Thermal Stability | This compound films have been shown to be stable up to 550 °C.[2] Thermogravimetric analysis (TGA) of Ge/GeO₂ nanocomposites shows decomposition occurring at temperatures above 400 °C, indicating the thermal stability of the germanium-based components.[3] |

Optical and Electronic Properties

One of the most significant properties of semiconductor nanoparticles, including this compound, is the quantum confinement effect. This phenomenon leads to a size-dependent bandgap, where smaller nanoparticles exhibit a larger bandgap and, consequently, a blue-shift in their photoluminescence.

| Property | Value/Description |

| Bandgap | The bandgap of germanium nanoparticles is size-dependent, increasing as the particle size decreases due to quantum confinement.[4][5] For instance, Ge nanocrystals with a size of 2.3 nm exhibit a bandgap of 1.6 eV.[5] |

| Photoluminescence (PL) | This compound nanowires have been reported to exhibit blue-green photoluminescence.[6] The PL of germanium nanoparticles can be tuned from the near-infrared to the visible spectrum by controlling their size.[5] |

Applications in Drug Development

The unique properties of germanium and this compound nanoparticles, such as their size-tunable fluorescence and potential for surface functionalization, make them attractive candidates for applications in drug delivery and bioimaging.

Nanoparticle-Mediated Drug Delivery

Nanoparticles can serve as carriers for therapeutic agents, offering advantages such as improved drug solubility, enhanced stability, and targeted delivery to specific cells or tissues. The cellular uptake of nanoparticles is a critical step in this process and can occur through various endocytic pathways.

The following diagram illustrates the generalized pathways of nanoparticle uptake by a cell for drug delivery.

Mechanisms of Cellular Uptake:

-

Clathrin-Mediated Endocytosis: This is a receptor-mediated process where nanoparticles bind to specific receptors on the cell surface, leading to the formation of clathrin-coated pits that internalize the nanoparticles into endosomes.[6]

-

Caveolae-Mediated Endocytosis: This pathway also involves invaginations of the plasma membrane, but these are flask-shaped and rich in the protein caveolin.

-

Macropinocytosis: This is a non-specific process where large amounts of extracellular fluid containing nanoparticles are engulfed by the cell.

Once inside the cell, nanoparticles are typically trafficked to endosomes and then to lysosomes. The acidic environment of the lysosome can be exploited to trigger the release of the encapsulated drug.[6] Alternatively, nanoparticles can be engineered to escape the endosome and release their payload directly into the cytoplasm, allowing access to a wider range of intracellular targets.

Conclusion

This compound nanoparticles represent a promising platform for a variety of applications, including advanced drug delivery systems. Their tunable properties and the growing understanding of their synthesis and behavior at the nanoscale open up new avenues for the development of more effective and targeted therapies. Further research into the biocompatibility, long-term stability, and in vivo performance of these nanoparticles will be crucial for their successful translation into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms of Nanoparticle-based Drug Delivery – Society for Brain Mapping and Therapeutics [worldbrainmapping.org]

- 5. wilhelm-lab.com [wilhelm-lab.com]

- 6. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Atomic Architecture of Germanium Nitride: An In-Depth Technical Guide to Ab Initio Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of germanium nitride (Ge₃N₄) as determined through ab initio computational studies. It is intended to serve as a resource for researchers and scientists, offering detailed insights into the structural parameters, synthesis methodologies, and computational protocols relevant to this technologically significant material.

Crystal Structure Polymorphs of this compound

This compound is known to exist in several polymorphic forms, with the most common being the α, β, and γ phases. Ab initio calculations, primarily based on Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic properties of these polymorphs.

The β-phase is generally considered the most stable under ambient conditions.[1][2] The α-phase is also stable at normal temperatures and pressures.[3] The γ-phase, a high-pressure modification, exhibits a spinel structure.[4] Other theoretically discussed modifications include δ (hexagonal), t (tetragonal), m (monoclinic), and o (orthorhombic) forms.[3]

Structural Parameters

The following tables summarize the key structural and electronic parameters of the α, β, and γ phases of Ge₃N₄ as determined by ab initio calculations and experimental observations.

Table 1: Lattice Constants of α- and β-Ge₃N₄

| Polymorph | Space Group | a (Å) | c (Å) | Reference |

| α-Ge₃N₄ | P31c | 8.202 | 5.941 | [3] |

| 7.985 | 5.786 | [3] | ||

| β-Ge₃N₄ | P31c | 8.038 | 3.074 | [3] |

| 7.826 | 3.993 | [3] | ||

| 8.119 | 3.104 | [3] |

Table 2: Structural and Electronic Properties of Ge₃N₄ Polymorphs

| Property | α-Ge₃N₄ | β-Ge₃N₄ | γ-Ge₃N₄ |

| Crystal System | Trigonal | Trigonal | Cubic (Spinel) |

| Calculated Band Gap (eV) | ~3.15[1] | ~3.07[1] | ~2.33[1] |

| Bulk Modulus (GPa) | 219.8[5] | 219.8[5] | 232.5[5] |

Table 3: Calculated Properties of γ-Ge₃N₄

| Property | Value |

| Space Group | Fd-3m |

| Lattice Constant (a) | 8.3 Å |

| Density (g/cm³) | 6.36 |

| Coordination | Ge (octahedral and tetrahedral in a 2:1 ratio) |

Experimental Protocols: Synthesis of this compound Polymorphs

The synthesis of different Ge₃N₄ polymorphs is highly dependent on the experimental conditions, particularly temperature, pressure, and the presence of reactants like ammonia, hydrazine, and water.

Synthesis of α- and β-Ge₃N₄

The α and β phases are typically synthesized at ambient pressure. The choice of polymorph can be controlled by the reaction temperature and the humidity of the nitrogen source.

Detailed Methodology:

-

Precursor: High-purity germanium powder or germanium dioxide (GeO₂).

-

Nitrogen Source: Anhydrous ammonia (NH₃) or hydrazine (N₂H₄).

-

Reaction Setup: A tube furnace capable of reaching temperatures up to 850°C.

-

Procedure for β-Ge₃N₄:

-

Place the germanium precursor in a quartz boat inside the tube furnace.

-

Heat the furnace to a temperature range of 650-700°C.

-

Introduce a continuous flow of pure, dry ammonia or hydrazine vapor over the precursor. The reaction is: 3Ge + 4NH₃ → Ge₃N₄ + 6H₂. In pure hydrazine vapors, β-Ge₃N₄ is formed.[3]

-

-

Procedure for α-Ge₃N₄:

Synthesis of γ-Ge₃N₄

The γ-phase is a high-pressure polymorph and requires specialized equipment for its synthesis.

Detailed Methodology:

-

Precursors: Elemental germanium and molecular nitrogen.

-

Apparatus: A laser-heated diamond-anvil cell capable of achieving pressures above 14 GPa and high temperatures.

-

Procedure:

-

The germanium sample is loaded into the diamond-anvil cell.

-

The cell is pressurized with molecular nitrogen to pressures exceeding 14 GPa.

-

A laser is used to heat the sample to high temperatures, inducing the phase transformation to the cubic spinel γ-Ge₃N₄.[6]

-

Computational Protocol: Ab Initio Calculations with VASP

Ab initio calculations for this compound are predominantly performed using the Vienna Ab initio Simulation Package (VASP), which is based on Density Functional Theory (DFT).

Detailed Methodology:

-

Input File Preparation:

-

POSCAR: This file defines the crystal structure (lattice vectors and atomic positions) for the specific Ge₃N₄ polymorph being studied.

-

POTCAR: This file contains the pseudopotentials for germanium and nitrogen. The Projector Augmented Wave (PAW) pseudopotentials are commonly used.

-

KPOINTS: This file specifies the k-point mesh for sampling the Brillouin zone. A Monkhorst-Pack grid is typically employed.

-

INCAR: This is the central input file that controls the calculation parameters. Key parameters include:

-

ENCUT: Plane-wave cutoff energy.

-

EDIFF: Convergence criterion for the electronic self-consistency loop.

-

IBRION: Determines how the ions are moved (e.g., 2 for conjugate gradient algorithm for ionic relaxation).

-

ISIF: Controls which degrees of freedom (cell shape, cell volume, atomic positions) are allowed to relax.

-

NSW: Maximum number of ionic steps.

-

GGA: Specifies the exchange-correlation functional (e.g., PE for PBE).

-

-

-

Structural Optimization:

-

A series of calculations are performed to relax the crystal structure and find the ground-state energy. This involves optimizing the lattice parameters and atomic positions by minimizing the forces on the atoms and the stress on the unit cell.

-

-

Property Calculations:

-

Once the structure is optimized, various properties can be calculated, including:

-

Electronic Band Structure: To determine the band gap and the electronic nature of the material.

-

Density of States (DOS): To understand the contribution of different atomic orbitals to the electronic states.

-

Phonon Dispersion: To assess the dynamical stability of the crystal structure.

-

Elastic Constants: To determine mechanical properties like the bulk modulus.

-

-

Visualizations

The following diagrams illustrate the logical workflow for the synthesis of this compound polymorphs and a conceptual workflow for ab initio calculations.

References

- 1. researchgate.net [researchgate.net]

- 2. Nitride Synthesis under High-Pressure, High-Temperature Conditions: Unprecedented In Situ Insight into the Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. pubs.aip.org [pubs.aip.org]

The Synthesis of Germanium Nitride: A Historical and Technical Overview

An In-depth Guide for Researchers and Scientists

Introduction

Germanium nitride (Ge3N4), a significant compound in materials science, boasts high thermal stability, chemical inertness, and promising electronic properties that make it a candidate for applications in microelectronics, photocatalysis, and as a durable coating.[1][2] Its journey from initial discovery to the sophisticated synthesis techniques of today reflects the broader evolution of materials chemistry. This whitepaper provides a comprehensive technical guide to the discovery and history of this compound synthesis, detailing the pivotal experimental methods and the quantitative data that define them.

Early Discovery and Structural Characterization

The first significant report on this compound synthesis and structure came from Juza and Hahn in 1939 and 1940 .[3] They initially described the compound as being isomorphous with phenacite (Be2SiO4). This structure would later be identified as the β-phase of Ge3N4.

However, the complete picture of this compound's polymorphism was clarified in 1958 by S. N. Ruddlesden and P. Popper .[3] Their seminal work separated and indexed the X-ray powder diffraction patterns for two distinct phases, α-Ge3N4 and β-Ge3N4. They confirmed that the β-phase indeed possesses the phenacite-type structure and proposed a related, but distinct, hexagonal structure for the α-phase.[3] Their research established the foundational understanding of Ge3N4's primary crystalline forms and demonstrated that the choice of precursor—elemental germanium versus germanium oxide—could influence which phase was predominantly formed.[1]

A timeline of these and other key milestones is presented in Table 1.

Table 1: Timeline of Key Milestones in this compound Synthesis and Characterization

| Year | Milestone | Researchers/Institution | Key Findings |

| 1939-40 | First synthesis and structural proposal of Ge3N4. | Juza & Hahn | Synthesized Ge3N4 and proposed it was isomorphous with phenacite, which is now known as the β-phase.[3] |

| 1958 | Identification and indexing of α- and β-Ge3N4 phases. | Ruddlesden & Popper | Confirmed the phenacite structure for β-Ge3N4, proposed a structure for α-Ge3N4, and showed that precursors influence phase formation.[1][3] |

| 1999 | Synthesis of high-pressure γ-Ge3N4 (spinel structure). | Leinenweber et al. | Demonstrated the existence of a cubic spinel phase, γ-Ge3N4, formed under high-pressure conditions.[1] |

| 2006 | Development of low-temperature plasma-assisted synthesis. | Maeda et al. | Formed pure, amorphous Ge3N4 films at temperatures as low as 100°C using a remote RF plasma source with atomic nitrogen radicals.[4] |

Evolution of Synthesis Methodologies

The synthesis of this compound has evolved from high-temperature bulk powder methods to sophisticated low-temperature film deposition techniques, each offering unique advantages in terms of purity, crystallinity, and morphology.

dot digraph "Synthesis_Method_Evolution" { rankdir="TB"; splines=ortho; node [shape=box, style="filled", fontname="Arial", margin="0.2,0.1", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124", color="#5F6368"];

} .dot Diagram 1: Historical Development of Ge3N4 Synthesis.

Direct Nitridation of Germanium and its Dioxide

The most traditional methods for producing Ge3N4 involve the high-temperature reaction of a germanium precursor with a nitrogen-containing gas, typically ammonia (NH3).[2][5]

Reaction Chemistry:

-

From Germanium: 3Ge + 4NH₃ → Ge₃N₄ + 6H₂[5]

-

From Germanium Dioxide: 3GeO₂ + 4NH₃ → Ge₃N₄ + 6H₂O

These methods are effective for producing crystalline powders but require high temperatures, which can be energy-intensive and may lead to contamination. A key discovery was that the specific precursor and reaction conditions, particularly the presence of moisture in the ammonia stream, critically determine the resulting crystal phase.[2]

Experimental Protocol: Phase-Controlled Direct Nitridation of Ge Powder

This protocol is based on the findings that humidity in the ammonia gas stream can be used to selectively synthesize α- or β-Ge3N4.

-

Precursor Preparation: High-purity germanium powder is placed in a quartz boat.

-

Furnace Setup: The boat is placed in the center of a horizontal tube furnace. The system is purged with an inert gas (e.g., Argon) to remove atmospheric contaminants.

-

Reaction Gas: Anhydrous ammonia (for β-phase) or ammonia with a controlled amount of water vapor (for α-phase) is introduced into the furnace at a constant flow rate.

-

Thermal Cycling: The furnace is heated to the reaction temperature (typically 700-850°C) and held for several hours.

-